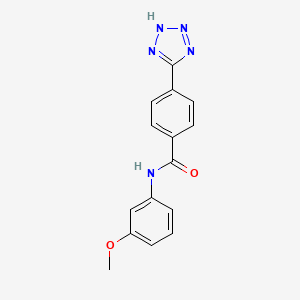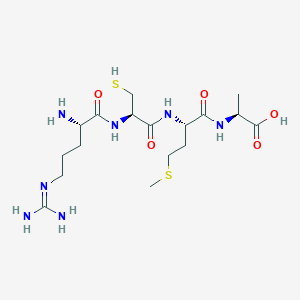
N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues, making it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is advantageous due to its efficiency and ability to automate the process, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionyl residue, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at specific sites, such as the cysteinyl residue, to form thiols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is unique due to its specific combination of amino acid residues, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
798541-09-0 |
|---|---|
Formule moléculaire |
C17H33N7O5S2 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H33N7O5S2/c1-9(16(28)29)22-14(26)11(5-7-31-2)23-15(27)12(8-30)24-13(25)10(18)4-3-6-21-17(19)20/h9-12,30H,3-8,18H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
HPJIIMVQMPAJIX-BJDJZHNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


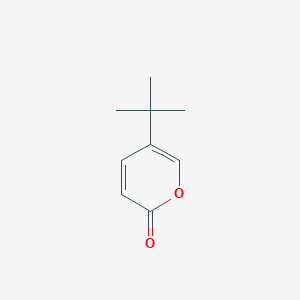

![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)

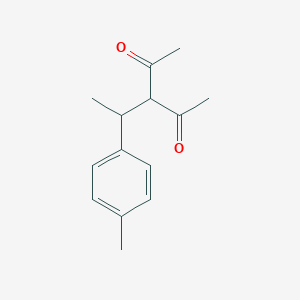
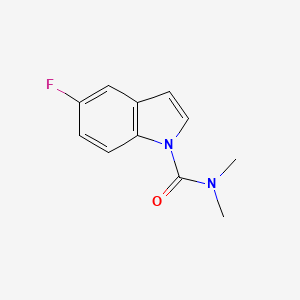
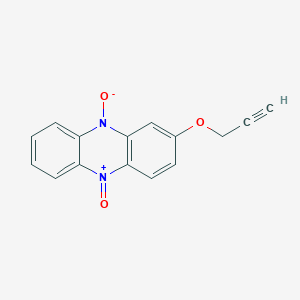
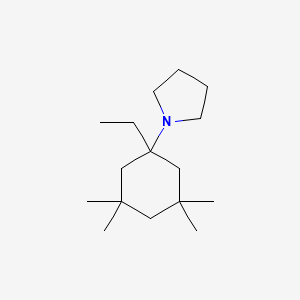
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
